molecular formula C7H6BrFO3S B2920408 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride CAS No. 457051-09-1

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B2920408
CAS No.: 457051-09-1
M. Wt: 269.08
InChI Key: SQXFRZSRCGSBKW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO3S. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-bromo-2-methoxybenzene. One common method is to react 5-bromo-2-methoxybenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity makes it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to sulfonyl chlorides. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it suitable for applications in aqueous environments .

Properties

IUPAC Name

5-bromo-2-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXFRZSRCGSBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457051-09-1
Record name 457051-09-1
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